1-(3-Bromopropyl)-3-(1-naphthyl)urea
Description
Properties
CAS No. |
102434-38-8 |
|---|---|
Molecular Formula |
C14H15BrN2O |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18) |
InChI Key |
GHYDOJRPDHMLLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
Other CAS No. |
102434-38-8 |
Synonyms |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and functional groups of analogous compounds:
| Compound Name | Substituent (R Group) | Molecular Formula | Mass (Da) | Key Features |
|---|---|---|---|---|
| 1-(3-Bromopropyl)-3-(1-naphthyl)urea | 3-Bromopropyl | C₁₄H₁₅BrN₂O | 306.04 | Bromine as leaving group |
| 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea | 2,4-Dichlorophenyl ethyl | C₁₉H₁₆Cl₂N₂O | 359.25 | Chlorinated aromatic; higher mass |
| 1-(3-Methoxypropyl)-3-(1-naphthyl)urea | 3-Methoxypropyl | C₁₅H₁₈N₂O₂ | 258.14 | Ether oxygen; improved solubility |
| 1-Naphthylthiourea (ANTU) | Thiourea moiety | C₁₁H₁₀N₂S | 202.06 | Sulfur replaces carbonyl oxygen |
Key Observations :
- Reactivity : The bromopropyl group in the target compound facilitates nucleophilic substitution, unlike the methoxypropyl () or dichlorophenyl groups () .
- Solubility : The methoxypropyl analog (C₁₅H₁₈N₂O₂) may exhibit enhanced aqueous solubility due to hydrogen bonding via the ether oxygen .
- Toxicity Profile : Thiourea derivatives like ANTU () are highly toxic rodenticides, whereas urea analogs are generally less toxic .
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